(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl (3R)-3-benzamido-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(15)11(8-12(16)18-2)14-13(17)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,14,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKFNPGWMPRGHS-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(=O)OC)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H](CC(=O)OC)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a Michael addition mechanism, where acetone acts as a nucleophile attacking methyl acrylate. The catalyst system (e.g., n-butylamine or its Schiff base with acetone) facilitates proton transfer, while acidic additives (e.g., acetic acid) stabilize intermediates. Key parameters include:
Distillation and Solvent Optimization
Post-reaction, the crude mixture undergoes two distillations:
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Atmospheric pressure distillation removes unreacted acetone, methyl acrylate, and catalyst.
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Reduced-pressure distillation isolates the 4-oxo-pentanoic acid methyl ester.
Adding mesityl oxide (20% w/w of ester) as an inert solvent during distillation prevents thermal degradation (>195°C) and achieves a purity >95%.
Yield : 77% based on methyl acrylate conversion.
Introduction of the Benzoylamino Group
The 3-position of the 4-oxo-pentanoate backbone is functionalized with a benzoylamino group via a stereoselective acylation. A phosphinic acid-mediated approach, adapted from PMC literature, enables enantioselective coupling.
Acylation via Nucleophilic Phosphite Intermediates
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Activation of the keto ester : The 4-oxo-pentanoate is treated with bis(trimethylsilyl)phosphonite (BTSP) to form a nucleophilic PIII species.
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Reaction with benzoyl chloride : The activated intermediate reacts with benzoyl chloride in anhydrous THF, yielding the racemic 3-benzoylamino derivative.
Key conditions :
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Temperature : −78°C to 0°C to minimize epimerization.
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Solvent : Tetrahydrofuran (THF) with 2,6-lutidine as a base.
Yield : 85–92% after chromatographic purification.
Stereochemical Resolution to Obtain (3R)-Configuration
Achieving the (3R)-stereochemistry requires enantioselective methods. A dynamic kinetic resolution (DKR) using Lipase AK “Amano” (from Pseudomonas fluorescens) selectively hydrolyzes the (2R)-acetate intermediate, yielding the (3R)-enantiomer.
Enzymatic Resolution Protocol
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Racemic substrate preparation : The 3-benzoylamino-4-oxo-pentanoate is acetylated to form a diastereomeric mixture.
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Lipase-catalyzed hydrolysis : Lipase AK selectively hydrolyzes the (2R)-acetate in phosphate buffer (pH 7.0) at 30°C.
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Separation : The (3R)-alcohol is isolated via extraction and esterified with diazomethane to regenerate the methyl ester.
Enantiomeric excess (ee) : >98%.
Overall yield : 45% after resolution and esterification.
Alternative Synthetic Routes
Schollkopf’s Bis-Lactim Ether Method
This method, though less scalable, provides high stereocontrol:
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Chiral auxiliary incorporation : The bis-lactim ether of (R)-valine directs asymmetric alkylation at the 3-position.
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Benzoylation : The alkylated intermediate is acylated with benzoyl chloride.
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Hydrolysis : Acidic hydrolysis releases the (3R)-configured product.
Yield : 60–65% over three steps.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with the target molecule, such as ester groups, oxo functionalities, or benzoylamino substituents, but differ in stereochemistry, substituents, or biological applications.
Table 1: Structural Comparison of Selected Compounds
Physicochemical and Spectroscopic Properties
- Comparative LCMS Data :
- Stereochemical Impact : The (3R) configuration in the target compound contrasts with the (4S) configuration in the Boc-protected analog (), which may influence binding specificity in chiral environments .
Biological Activity
(3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester, also known as methyl 3-(benzoylamino)-4-oxo-pentanoate, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antioxidant, antibacterial, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pentanoic acid backbone with a benzoylamino group and a methyl ester functional group. Its structure can be represented as follows:
This molecular configuration is crucial for its interaction with biological systems.
Antioxidant Activity
Recent studies have highlighted the compound's antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders. The antioxidant activity of (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester has been evaluated using several assays:
- DPPH Assay : This method measures the ability of the compound to scavenge free radicals. Results indicated a significant reduction in DPPH radical concentration, demonstrating strong antioxidant potential.
- ABTS Assay : Similar to DPPH, this assay confirmed the compound's ability to neutralize ABTS radicals, further supporting its role as an effective antioxidant.
Antibacterial Activity
The antibacterial properties of (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester have been assessed against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.25 mg/mL |
| Enterococcus faecalis | 1.25 mg/mL |
| Escherichia coli | 2.5 mg/mL |
| Pseudomonas aeruginosa | 5 mg/mL |
The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, with an MIC of 1.25 mg/mL. This suggests that it may disrupt bacterial cell membranes and inhibit energy production by targeting the respiratory chain dehydrogenase activity in bacteria .
Anticancer Activity
Emerging research indicates that (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting cellular processes essential for survival.
- Cell Lines Tested : The compound was tested on human cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer).
- Mechanism of Action : It appears to promote lysosomal membrane permeabilization (LMP), leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis in cancer cells .
Case Studies
- Study on Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of S. aureus and E. faecalis. The mechanism involved disruption of membrane integrity and interference with metabolic processes, leading to cell death.
- Antioxidant Efficacy Assessment : Another case study focused on evaluating the antioxidant capacity through both DPPH and ABTS assays. The results indicated that at concentrations as low as 0.5 mg/mL, the compound effectively scavenged free radicals.
Q & A
Q. What are the key synthetic methodologies for preparing (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester with enantiomeric purity?
The compound is typically synthesized via a multi-step route involving:
- Coupling reactions : Use of O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) to conjugate intermediates like 2-amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid methyl ester with aromatic acids (e.g., 4-methoxy-3-(2-m-tolyl-ethoxy)-benzoic acid) under anhydrous DMF conditions .
- Hydrolysis and purification : Sodium hydroxide-mediated hydrolysis of methyl esters followed by acid precipitation and silica gel chromatography for purification .
- Chiral resolution : Use of chiral HPLC or enzymatic resolution to isolate the (3R)-enantiomer, as stereochemical purity is critical for biological activity .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- LC/MS : Retention time (Rt) and mass-to-charge ratio (m/z) data (e.g., LC/MS Method LC5: Rt = 4.62 min; m/z = 454.32 [MH⁺]) confirm molecular identity .
- NMR spectroscopy : ¹H and ¹³C NMR to resolve stereochemistry and verify the (3R)-configuration .
- Chiral HPLC : To ensure enantiomeric excess (>99%) for the (3R)-enantiomer .
Advanced Research Questions
Q. How does (3R)-3-(Benzoylamino)-4-oxo-pentanoic Acid Methyl Ester modulate apoptosis in cancer research?
The compound is linked to tumor suppression via:
- EDG-2 receptor inhibition : Structural analogs of acylamino-substituted cyclic carboxylic acids inhibit endothelial differentiation gene receptor 2 (Edg-2), which regulates cell survival pathways in atherosclerosis and cancer .
- Annexin V assays : Used to quantify apoptosis in treated cell lines, with dose-dependent increases in Annexin V-positive cells observed in leukemia and solid tumor models .
Q. What experimental strategies can elucidate protein targets or binding partners of this compound?
- CRISPR/Cas9 screens : Genome-wide knockout libraries can identify genes whose loss rescues or enhances the compound’s apoptotic effects .
- Co-immunoprecipitation (Co-IP) : Combined with LC/MS proteomics to map interactomes in cancer cell lysates .
- Surface plasmon resonance (SPR) : Direct measurement of binding kinetics with recombinant EDG-2 or apoptosis-related proteins (e.g., Bcl-2 family members) .
Q. How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?
- pH-dependent stability : The β-keto ester moiety is prone to hydrolysis at pH > 7.0. Stability studies in PBS (pH 7.4) show a half-life of <6 hours at 37°C .
- Lyophilization : Lyophilized formulations with cryoprotectants (e.g., trehalose) improve shelf life at -80°C .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance stability in serum and prolong bioavailability in vivo .
Methodological Notes
- Contradictions in synthesis : While describes HATU-mediated coupling, suggests alternative β-keto ester synthesis via methyl bromoacetate and propionitrile. Researchers should validate route efficiency based on enantiomeric yield .
- Biological activity : EDG-2 inhibition data () may not directly apply to this compound; target validation via siRNA knockdown is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
